molecular formula C10H20N2O6 B14730616 2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid CAS No. 5616-21-7

2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid

Cat. No.: B14730616
CAS No.: 5616-21-7
M. Wt: 264.28 g/mol
InChI Key: NMGNCLBFQXIOGG-UHFFFAOYSA-N
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Description

It is a derivative of glycine where both hydrogens attached to the nitrogen are substituted by a carboxymethyl group and a 2-hydroxyethyl group . This compound is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid typically involves the reaction of ethylenediamine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions generally include heating the mixture to reflux for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chelation: Typically involves the use of metal salts in aqueous solutions.

    Substitution: Requires reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Chelation: Metal complexes of the compound.

    Substitution: Derivatives with modified functional groups.

Scientific Research Applications

2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid is widely used in scientific research due to its chelating properties . Some of its applications include:

    Chemistry: Used as a chelating agent in analytical chemistry for the determination of metal ions.

    Biology: Employed in biochemical assays to stabilize metal ions and prevent their interference in biological reactions.

    Medicine: Investigated for its potential use in chelation therapy for the treatment of heavy metal poisoning.

    Industry: Utilized in the formulation of detergents and cleaning agents to enhance their effectiveness by binding metal ions.

Mechanism of Action

The mechanism of action of 2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid involves the formation of stable chelate complexes with metal ions . The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications where metal ions need to be controlled or removed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which provides a balance between chelation strength and ease of synthesis. Its ability to form stable complexes with a variety of metal ions makes it versatile for different applications, from analytical chemistry to industrial formulations.

Properties

CAS No.

5616-21-7

Molecular Formula

C10H20N2O6

Molecular Weight

264.28 g/mol

IUPAC Name

2-[2-[carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid

InChI

InChI=1S/C10H20N2O6/c13-5-3-11(7-9(15)16)1-2-12(4-6-14)8-10(17)18/h13-14H,1-8H2,(H,15,16)(H,17,18)

InChI Key

NMGNCLBFQXIOGG-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCO)CC(=O)O)N(CCO)CC(=O)O

Origin of Product

United States

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